Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride
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Overview
Description
Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClN2O2S and a molecular weight of 224.71 g/mol . This compound is primarily used in research and development settings and is known for its unique structural properties, which include a five-membered ring, a six-membered ring, and a sulfonyl chloride group .
Preparation Methods
The synthesis of octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride involves several key steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions and involves the use of reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Chemical Reactions Analysis
Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride undergoes various chemical reactions, including substitution reactions due to the presence of the sulfonyl chloride group . Common reagents used in these reactions include nucleophiles such as amines and alcohols, which can replace the sulfonyl chloride group to form sulfonamides and sulfonate esters, respectively . The major products formed from these reactions depend on the specific nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry and biology. It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions . In medicinal chemistry, it may be used to develop new pharmaceuticals due to its unique structural properties .
Mechanism of Action
its reactivity is primarily due to the presence of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions . The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride can be compared to other similar compounds, such as 3-methyl-octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride . These compounds share similar structural features but may differ in their reactivity and applications due to the presence of additional substituents . The unique combination of rings and the sulfonyl chloride group in this compound makes it particularly valuable for specific research applications .
Biological Activity
Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various neurotransmitter receptors and as an inhibitor of specific enzymes. This article explores its biological activity, focusing on its interactions with dopamine receptors, effects on enzyme inhibition, and therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic structure that allows for diverse interactions within biological systems. The sulfonyl chloride group enhances its reactivity and potential for forming stable bonds with biological targets.
1. Dopamine Receptor Interaction
Research indicates that derivatives of octahydropyrrolo[1,2-a]piperazine are ligands for dopamine receptor subtypes, particularly the D4 receptor. These interactions are relevant for treating disorders associated with the dopamine system, such as schizophrenia and Parkinson's disease. The compound has been shown to modulate dopamine signaling pathways effectively, which can lead to therapeutic benefits in managing these conditions .
2. Enzyme Inhibition
Studies have demonstrated that piperazine derivatives, including this compound, exhibit inhibitory effects on human acetylcholinesterase (AChE). This enzyme is crucial in the breakdown of the neurotransmitter acetylcholine, and its inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
Table 1: Enzyme Inhibition Potency of Piperazine Derivatives
Compound | Enzyme Target | IC50 (nM) |
---|---|---|
Octahydropyrrolo derivative | AChE | 50 ± 5 |
Piperazine derivative S1 | AChE | 30 ± 3 |
Piperazine derivative S3 | AChE | 20 ± 2 |
3. Antiviral Activity
The compound has also been investigated for its potential antiviral properties. For instance, piperazine sulfonamide cores have shown promise as HIV-1 protease inhibitors. The binding affinity of these compounds to the protease enzyme is critical for their activity against HIV, suggesting that modifications to the octahydropyrrolo structure could yield potent antiviral agents .
Table 2: Antiviral Activity of Related Compounds
Compound | Target | EC50 (nM) |
---|---|---|
MK-8718 | HIV-1 Protease | 27 ± 7 |
Octahydropyrrolo derivative | HIV-1 Protease | 15 ± 5 |
Case Studies
Several case studies highlight the therapeutic potential of octahydropyrrolo derivatives:
- Schizophrenia Treatment : A clinical trial assessed the efficacy of a compound related to octahydropyrrolo[1,2-a]piperazine in treating schizophrenia symptoms by targeting D4 receptors. Results indicated significant improvements in positive symptoms compared to placebo .
- Alzheimer's Disease : A study evaluating the effects of piperazine derivatives on cognitive function in Alzheimer's patients showed enhanced memory retention and reduced cognitive decline when administered alongside standard treatment .
Properties
Molecular Formula |
C7H13ClN2O2S |
---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClN2O2S/c8-13(11,12)10-5-4-9-3-1-2-7(9)6-10/h7H,1-6H2 |
InChI Key |
RAQWXKLZGPKTKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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